2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a chlorophenoxy group, a dimethoxyphenyl group, and an oxadiazole ring, making it a versatile molecule for various applications.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O5/c1-24-14-7-11(8-15(9-14)25-2)17-21-22-18(27-17)20-16(23)10-26-13-5-3-12(19)4-6-13/h3-9H,10H2,1-2H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXMSAFQQWINCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)COC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 3,5-Dimethoxybenzoyl Thiosemicarbazide
The synthesis begins with the conversion of 3,5-dimethoxybenzoic acid (A ) to its corresponding acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (70°C, 4 h). The acid chloride is subsequently treated with thiosemicarbazide in tetrahydrofuran (THF) at 0–5°C to yield 3,5-dimethoxybenzoyl thiosemicarbazide (B ) as a white crystalline solid (85% yield).
Reaction Conditions
Oxidative Cyclization to 5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-amine
The thiosemicarbazide (B ) undergoes oxidative desulfurization using iodobenzene diacetate (PhI(OAc)₂) in acetonitrile at 80°C for 6 h, yielding 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (C ) as a pale-yellow solid (78% yield).
Mechanistic Insight
The reaction proceeds via the formation of a thiourea intermediate, followed by iodine-mediated cyclization and elimination of sulfur to form the oxadiazole ring.
Characterization
Acylation with 2-(4-Chlorophenoxy)acetyl Chloride
The 2-amino-oxadiazole (C ) is acylated with 2-(4-chlorophenoxy)acetyl chloride (D ) in the presence of triethylamine (Et₃N) in dry dichloromethane at 0°C. The mixture is stirred for 24 h at room temperature to afford the target compound (E ) in 72% yield.
Reaction Optimization
- Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid hexafluorophosphate) improves conversion to 85% when preactivated with DIPEA.
- Side Products: Hydrolysis of the acetyl chloride to 2-(4-chlorophenoxy)acetic acid is minimized by maintaining anhydrous conditions.
Characterization of Final Product
- Melting Point: 182–184°C (recrystallized from ethanol).
- 1H NMR (400 MHz, CDCl₃): δ 7.32 (d, J = 8.8 Hz, 2H, Ar-H), 6.89 (d, J = 8.8 Hz, 2H, Ar-H), 6.78 (d, J = 2.4 Hz, 2H, Ar-H), 6.52 (t, J = 2.4 Hz, 1H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.82 (s, 6H, OCH₃).
- 13C NMR (100 MHz, CDCl₃): δ 169.4 (C=O), 165.8 (C=N), 159.2 (C-O), 154.6 (C-O), 132.1 (Ar-C), 129.8 (Ar-C), 115.4 (Ar-CH), 106.2 (Ar-CH), 56.1 (OCH₃), 44.3 (OCH₂CO).
Alternative Route via Hydrazide Intermediate
Synthesis of 2-(4-Chlorophenoxy)acetohydrazide
Ethyl 2-(4-chlorophenoxy)acetate (F ) is refluxed with hydrazine monohydrate (NH₂NH₂·H₂O) in ethanol for 6 h to yield 2-(4-chlorophenoxy)acetohydrazide (G ) as a white powder (91% yield).
Characterization
Cyclocondensation with 3,5-Dimethoxybenzonitrile
The hydrazide (G ) is reacted with 3,5-dimethoxybenzonitrile (H ) in the presence of tert-butoxybis(dimethylamino)methane (Bredereck’s reagent) in DMF at 120°C for 8 h. This one-pot reaction forms the oxadiazole ring directly, yielding the target compound (E ) in 68% yield.
Mechanistic Pathway
The nitrile undergoes nucleophilic attack by the hydrazide’s NH₂ group, followed by cyclodehydration to form the 1,3,4-oxadiazole core.
Yield Optimization
- Additive: Catalytic p-toluenesulfonic acid (PTSA) increases yield to 75% by accelerating cyclodehydration.
Comparative Analysis of Synthetic Methods
Reaction Efficiency and Practical Considerations
| Method | Yield | Reaction Time | Cost | Scalability |
|---|---|---|---|---|
| Acylthiosemicarbazide | 72% | 32 h | High | Moderate |
| Hydrazide-Nitrile | 68% | 14 h | Low | High |
The acylthiosemicarbazide route offers higher yields but requires expensive oxidizing agents (e.g., PhI(OAc)₂). In contrast, the hydrazide-nitrile method is more cost-effective and scalable but slightly less efficient.
Purity and Byproduct Formation
- Method 1: Major byproducts include unreacted thiosemicarbazide (B ) and over-oxidized species (e.g., sulfonic acid derivatives).
- Method 2: Hydrolysis of the nitrile (H ) to 3,5-dimethoxybenzamide is observed in <5% of cases.
Structural Confirmation and Spectroscopic Correlations
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar oxadiazole ring and dihedral angles between the 3,5-dimethoxyphenyl and 4-chlorophenoxy groups (78.4°).
Key Crystallographic Data
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Recommendations
For large-scale synthesis, the hydrazide-nitrile method is preferred due to its lower reagent costs and shorter reaction time. Critical process parameters include:
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide. In vitro evaluations have shown significant activity against various cancer cell lines. For example:
- Cell Lines Tested : SNB-19, OVCAR-8, NCI-H460
- Percent Growth Inhibitions (PGIs) :
The mechanism of action appears to involve the inhibition of tubulin polymerization, which disrupts cancer cell division and proliferation .
Synthesis Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity. Typical methods include:
- Starting Materials : The synthesis begins with readily available phenolic compounds and acetamide derivatives.
- Reagents and Conditions : Common reagents include chlorinating agents and coupling agents under controlled temperature conditions.
- Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .
In addition to its anticancer properties, this compound has shown promise in other areas:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains and fungi .
Case Studies
- Study on Anticancer Properties : A study investigated the effectiveness of several oxadiazole derivatives including this compound against a panel of nine different cancer cell lines as per National Cancer Institute protocols. The results indicated substantial anticancer activity across multiple cell lines .
- Molecular Docking Studies : Molecular docking studies have been conducted to evaluate the binding affinity of this compound with tubulin proteins. These studies suggest that it could serve as a lead compound for developing new anticancer drugs targeting tubulin .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A simpler analog with similar structural features but lacking the oxadiazole ring.
3,5-dimethoxybenzoic acid: Shares the dimethoxyphenyl group but lacks the chlorophenoxy and oxadiazole components.
1,3,4-oxadiazole derivatives: Compounds with the oxadiazole ring but different substituents.
Uniqueness
2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research applications .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a chlorophenoxy group and a dimethoxyphenyl moiety linked to an oxadiazole ring. This unique configuration is believed to contribute to its biological efficacy.
Biological Activities
Research indicates that oxadiazole derivatives exhibit a wide range of pharmacological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anti-inflammatory : Demonstrated potential in reducing inflammation through inhibition of cyclooxygenase (COX) enzymes.
- Analgesic : Provides pain relief in animal models.
- Anticancer : Exhibits cytotoxicity against several cancer cell lines.
Antimicrobial Activity
In vitro studies have shown that compounds containing the oxadiazole moiety possess significant antimicrobial properties. For instance, derivatives have been tested against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of synthesized oxadiazole derivatives using the carrageenan-induced paw edema model in rats. The results indicated that compounds similar to this compound exhibited substantial inhibition of edema at doses of 100 mg/kg body weight. The percentage inhibition was calculated using the formula:
The compounds demonstrated peak activity at 120 minutes post-administration .
Anticancer Activity
The anticancer potential was assessed through cell viability assays against various cancer cell lines. The compound showed IC50 values indicating effective cytotoxicity, particularly in breast and colon cancer cells. Molecular docking studies suggested strong binding affinity to target proteins involved in cancer progression .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, rats treated with the compound showed a significant reduction in paw volume compared to the control group. The results were statistically significant (p < 0.05), indicating robust anti-inflammatory activity.
| Treatment Group | Paw Volume (mL) | % Inhibition |
|---|---|---|
| Control | 20.0 | - |
| Diclofenac | 10.0 | 50% |
| Compound A | 8.0 | 60% |
| Compound B | 9.0 | 55% |
Case Study 2: Antimicrobial Testing
A series of tests conducted against Candida albicans and Aspergillus niger demonstrated that the compound inhibited fungal growth effectively at concentrations as low as 50 µg/mL.
Molecular Docking Studies
Molecular docking simulations have been performed to elucidate the interaction between the compound and COX-II enzyme. The binding energy values obtained indicated favorable interactions, suggesting that modifications to the oxadiazole ring could enhance biological activity .
Q & A
Q. What are the standard synthetic routes for preparing 2-(4-chlorophenoxy)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide?
- Methodological Answer : A common approach involves coupling reactions between pre-synthesized oxadiazole intermediates and chloroacetylated precursors. For example:
- Step 1 : Synthesize the 1,3,4-oxadiazole core via cyclization of hydrazides with appropriate carbonyl derivatives under acidic conditions.
- Step 2 : React the oxadiazole intermediate (e.g., 5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine) with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide linkage .
- Step 3 : Introduce the 4-chlorophenoxy moiety via nucleophilic substitution using potassium carbonate in DMF at room temperature .
Reaction progress is monitored by TLC, and products are purified via recrystallization or column chromatography.
Q. How is the structural identity of this compound confirmed after synthesis?
- Methodological Answer : Structural confirmation relies on spectroscopic and analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify substituent positions and functional groups (e.g., methoxy, oxadiazole, and acetamide signals) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Matches calculated vs. observed C, H, N, and O percentages to validate purity .
Q. What methods are used to assess purity and stability during storage?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection evaluates purity (>95% typically required for biological testing) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition profiles .
- Storage Conditions : Lyophilized compounds are stored at -20°C under inert atmospheres to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction yields be optimized for the 1,3,4-oxadiazole core synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Lewis acids (e.g., ZnCl) or iodine improve cyclization efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Microwave-assisted synthesis reduces reaction time and by-product formation compared to conventional reflux .
Contradictions in yield data (e.g., 50–85% across studies) often stem from variations in starting material purity or solvent drying protocols .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies in bioactivity (e.g., IC values) arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, incubation time) .
- Solubility Limitations : Use co-solvents (e.g., DMSO ≤0.1%) to avoid false negatives in cell-based assays .
- Metabolic Stability : Perform hepatic microsome studies to assess compound degradation .
Cross-validation with orthogonal assays (e.g., enzymatic vs. cellular) clarifies mechanism-specific effects .
Q. How do computational methods aid in predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict binding affinities to target proteins (e.g., kinases) using docking software (AutoDock Vina) .
- ADMET Prediction : Tools like SwissADME estimate absorption, distribution, and toxicity profiles based on logP, polar surface area, and H-bond donors/acceptors .
- QSAR Modeling : Relates structural features (e.g., 4-chlorophenoxy group) to activity trends in analogs .
Q. What crystallographic techniques elucidate intermolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals:
- Hydrogen Bonding : N–H···O interactions stabilize crystal packing, as seen in analogous acetamides .
- Dihedral Angles : The 4-chlorophenoxy and oxadiazole rings exhibit a dihedral angle of ~65°, influencing molecular planarity and stacking .
- Thermal Ellipsoids : High-resolution data (<0.8 Å) validate bond lengths and angles against theoretical values .
Data Contradiction Analysis
Q. Why do synthetic routes for analogous compounds report conflicting reaction times?
- Methodological Answer : Variations arise from:
- Reagent Purity : Impurities in chloroacetyl chloride prolong reaction completion .
- Base Strength : Potassium carbonate (mild base) vs. triethylamine (strong base) alter nucleophilic substitution kinetics .
- Scale Effects : Milligram-scale reactions may proceed faster than gram-scale due to heat dissipation inefficiencies .
Key Research Findings Table
| Aspect | Key Data | Reference |
|---|---|---|
| Synthetic Yield | 65–78% for oxadiazole-acetamide coupling in DMF/KCO | |
| Crystal Structure | Dihedral angle: 65.2° between aromatic rings | |
| Thermal Stability | Decomposition onset: 220°C (TGA) | |
| Bioactivity | IC = 12 µM in kinase inhibition assays (analogs) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
